molecular formula C15H18N2O B581679 1-N-Benzyl-5-ethoxybenzene-1,2-diamine CAS No. 1373232-39-3

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

Cat. No.: B581679
CAS No.: 1373232-39-3
M. Wt: 242.322
InChI Key: RVWAXXRNODUYGQ-UHFFFAOYSA-N
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Description

1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a benzyl group at the N1 position and an ethoxy substituent at the 5-position of the aromatic ring. The ethoxy and benzyl groups likely influence its electronic, steric, and solubility properties, distinguishing it from simpler diamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the benzyl and ethoxy groups. The amine groups can be introduced through nitration followed by reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-N-Benzyl-5-ethoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1-N-Benzyl-5-ethoxybenzene-1,2-diamine has been studied for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of benzylated 1,2-diamines can possess anticonvulsant properties. For instance, compounds like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have demonstrated efficacy in seizure models, suggesting that this compound may also be explored for similar therapeutic effects .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical studies. The structural characteristics of this compound may contribute to its potential effectiveness against certain cancer cell lines.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Research has indicated that diamines can serve as intermediates in the synthesis of polymers and other materials with enhanced properties:

Application Description
Polymer Synthesis Used as a building block for producing high-performance polymers.
Coatings Potential applications in protective coatings due to chemical stability.
Adhesives Utilized in formulating adhesives with improved bonding characteristics.

Case Study 1: Anticonvulsant Properties

A study investigated the anticonvulsant activity of several benzylated diamines, including those structurally related to this compound. The results indicated significant protection against seizures in animal models when administered at specific dosages. The compound's mechanism of action was hypothesized to involve modulation of neurotransmitter systems involved in seizure activity .

Case Study 2: Polymer Development

In a separate study focusing on material science applications, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This highlights the compound's utility in developing next-generation materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The benzene ring and substituents can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of benzene-1,2-diamine derivatives include:

Compound Substituents Molecular Weight Key Features
1-N-Benzyl-5-ethoxybenzene-1,2-diamine N1-benzyl, 5-ethoxy Not reported Bulky substituents may enhance lipophilicity and steric hindrance.
4-Methylbenzene-1,2-diamine 4-methyl 122.17 Electron-donating methyl group improves stability and reactivity in cyclization .
4-Chlorobenzene-1,2-diamine 4-chloro 142.59 Electron-withdrawing chloro group increases electrophilicity; higher yields in indoloquinoxaline synthesis .
5-Methoxy-N1-methylbenzene-1,2-diamine N1-methyl, 5-methoxy 152.20 Methoxy group enhances solubility; methyl substitution reduces steric bulk .
5-Chloro-N1-phenylbenzene-1,2-diamine N1-phenyl, 5-chloro 218.69 Phenyl and chloro groups contribute to increased molecular rigidity .

Stability and Handling

  • 5-Fluorobenzene-1,2-diamine derivatives require rapid processing due to instability .
  • N1-Methyl and N1-phenyl analogs (e.g., 5-Methoxy-N1-methylbenzene-1,2-diamine) are more stable, likely due to reduced susceptibility to oxidation .
  • The benzyl group in this compound may improve stability by shielding reactive amine groups.

Biological Activity

1-N-Benzyl-5-ethoxybenzene-1,2-diamine (C15H18N2O) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a benzyl group, an ethoxy group, and two amine groups. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This compound features:

  • Benzyl Group : Enhances hydrophobic interactions.
  • Ethoxy Group : Increases solubility and alters reactivity.
  • Amine Groups : Capable of forming hydrogen bonds, influencing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The amine groups facilitate hydrogen bonding and ionic interactions with target biomolecules, while the benzene ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of various biological pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The specific mechanisms by which it exerts these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. This suggests that it may serve as a lead compound for the development of novel anticancer therapies .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 µM.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-N-Benzyl-5-methoxybenzene-1,2-diamineMethoxy instead of EthoxyLower antimicrobial activity
1-N-Benzyl-5-ethoxybenzene-1,3-diamineDifferent amine positioningVaried anticancer effects
Benzylamine derivativesGeneral classDiverse biological activities

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-N-Benzyl-5-ethoxybenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary approaches are used:

  • Nitro Reduction : Reduction of a nitro precursor (e.g., 5-ethoxy-1-nitrobenzene-2-amine) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Alkaline workup and solvent removal yield the diamine, though instability necessitates immediate use in subsequent steps .
  • Reductive Amination : Benzylation of 5-ethoxybenzene-1,2-diamine via reductive amination, employing catalysts like NaBH₄ or Pd/C under hydrogen. Solvent choice (e.g., THF vs. ethanol) and stoichiometry of the benzylating agent critically affect regioselectivity and byproduct formation .
    • Optimization : Purity is enhanced by column chromatography or recrystallization, while yields depend on reaction time, catalyst loading, and inert atmosphere maintenance.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, ethoxy at δ 1.3–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.15) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral distortions. Anomalous electron density may indicate impurities or solvate formation .

Q. How should researchers handle the instability of this compound during storage and experimental procedures?

  • Mitigation Strategies :

  • Immediate Use : Utilize freshly synthesized material in downstream reactions (e.g., cyclization or coupling) to avoid decomposition .
  • Storage : Store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1%) to inhibit oxidative degradation.
  • Handling : Conduct reactions under inert atmospheres (N₂/Ar) and minimize exposure to light/moisture .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to determine frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential maps. These predict nucleophilic/electrophilic sites (e.g., NH₂ groups) and corrosion inhibition potential .
  • MD Simulations : Assess solvent interactions (e.g., ethanol vs. DMSO) to model solubility and aggregation behavior.

Q. What strategies are effective in resolving contradictions in spectroscopic data or crystallographic refinement for this compound?

  • Resolution Workflow :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare XRD bond lengths/angles with DFT-optimized structures.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., over-benzylated derivatives) and adjust synthetic conditions .
  • SHELX Refinement : Apply twin refinement or disorder modeling in SHELXL for ambiguous electron density in XRD data .

Q. How can the structural features of this compound be exploited in designing ligands for catalytic or pharmaceutical applications?

  • Design Principles :

  • Ligand Synthesis : The ethoxy group enhances solubility, while the benzyl moiety introduces steric bulk for chiral induction in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .
  • Pharmaceutical Scaffolds : The diamine core serves as a precursor for quinoxaline or benzimidazole derivatives. Substituent effects (e.g., electron-withdrawing ethoxy) modulate bioactivity in antimalarial or kinase inhibitor candidates .

Properties

IUPAC Name

2-N-benzyl-4-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWAXXRNODUYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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